molecular formula C15H17N3O2 B4752344 1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea

1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B4752344
M. Wt: 271.31 g/mol
InChI Key: ICDHOLAYOQEMDA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both methoxyphenyl and pyridinyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of 1-(pyridin-2-yl)ethyl. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield 1-(3-hydroxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl and pyridinyl groups could facilitate binding to target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-[1-(pyridin-3-yl)ethyl]urea
  • 1-(4-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea
  • 1-(3-Methoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea

Uniqueness

1-(3-Methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(14-8-3-4-9-16-14)17-15(19)18-12-6-5-7-13(10-12)20-2/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHOLAYOQEMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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